Cas no 89991-52-6 (Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A))

Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone (Mitoxantrone Impurity A) is a derivative of the anthracenedione-based chemotherapeutic agent mitoxantrone. This compound serves as a critical impurity reference standard in pharmaceutical quality control, ensuring the purity and safety of mitoxantrone formulations. Its well-characterized structure facilitates precise analytical detection and quantification during drug development and manufacturing. As an impurity marker, it aids in compliance with regulatory guidelines, such as ICH Q3A/B, by enabling accurate identification and control of process-related impurities. The compound's stability and defined chemical properties make it a reliable tool for method validation and batch consistency assessments in pharmaceutical analysis.
Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A) structure
89991-52-6 structure
Product Name:Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A)
CAS No:89991-52-6
MF:C18H19N3O5
MW:357.360564470291
CID:583875
Update Time:2025-05-25

Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A) Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1-amino-5,8-dihydroxy-4-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-
    • Des[2-[(2-Hydroxyethyl)amino]ethyl] Mitoxantrone (Mitoxantrone Impurity A)
    • 1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
    • Des[2-[(2-Hydroxyethyl)amino]ethyl] Mitoxantrone (Mitoxantrone Impurity A)
    • Mitoxantrone Impurity A
    • 1-Amino-5,8-dihydroxy-4-{{2-[(2-hydroxyethyl)amino]ethyl}amino}anthracene-9,10-dione
    • 1-Amino-5,8-dihydroxy-4-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione (ACI)
    • Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A)
    • Inchi: 1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2
    • InChI Key: NBSLQRRHRCDIHJ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(NCCNCCO)C=CC=2N)C(=O)C2C1=C(C=CC=2O)O

Computed Properties

  • Exact Mass: 357.13200

Experimental Properties

  • PSA: 144.91000
  • LogP: 1.49430

Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A) Pricemore >>

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Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Pyridine ,  Water ;  2 h, 110 °C
Reference
Mitoxantrone Analogues as Ligands for a Stem-Loop Structure of Tau Pre-mRNA
Liu, Yang; Peacey, Eleanor; Dickson, John; Donahue, Christine P.; Zheng, Suxin; et al, Journal of Medicinal Chemistry, 2009, 52(21), 6523-6526

Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A) Raw materials

Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A) Preparation Products

Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A) Related Literature

Additional information on Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone(Mitoxantrone Impurity A)

Comprehensive Analysis of Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone (Mitoxantrone Impurity A, CAS No. 89991-52-6)

Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone, commonly referred to as Mitoxantrone Impurity A, is a critical compound in pharmaceutical research and quality control. With the CAS No. 89991-52-6, this impurity plays a significant role in the analysis of Mitoxantrone, a well-known antineoplastic agent. Researchers and manufacturers are increasingly focusing on understanding and controlling such impurities to ensure drug safety and efficacy. This article delves into the properties, significance, and analytical methods associated with Mitoxantrone Impurity A, addressing common queries and trends in the field.

The growing emphasis on pharmaceutical impurities has made Mitoxantrone Impurity A a subject of interest in recent years. As regulatory bodies like the FDA and EMA tighten guidelines on impurity profiling, the demand for high-purity reference standards has surged. CAS No. 89991-52-6 is often searched in conjunction with terms like "HPLC analysis of Mitoxantrone impurities" or "stability testing of anticancer drugs," reflecting the industry's focus on robust quality control. This impurity, derived from the degradation or synthesis of Mitoxantrone, is a key marker for assessing drug stability and formulation integrity.

One of the most frequently asked questions about Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone revolves around its structural characteristics. The compound features a modified aminoethyl side chain, which distinguishes it from the parent drug. This structural alteration impacts its chromatographic behavior, making it a focal point for analytical method development. Researchers often explore techniques like LC-MS and UHPLC to detect and quantify this impurity, ensuring compliance with pharmacopeial standards such as USP or ICH Q3A.

In the context of cancer drug development, understanding Mitoxantrone Impurity A is essential for mitigating potential risks. Patients and healthcare providers are increasingly concerned about the safety profiles of chemotherapy agents, driving the need for thorough impurity profiling. Searches for "Mitoxantrone side effects" or "impurities in anticancer drugs" highlight this public interest. By characterizing CAS No. 89991-52-6, scientists can better predict and control the behavior of Mitoxantrone in clinical settings, ultimately improving patient outcomes.

The synthesis and isolation of Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone require specialized expertise. Laboratories often seek "reference standards for Mitoxantrone impurities" or "custom synthesis of pharmaceutical impurities" to support their research. The compound's role in method validation and quality assurance underscores its importance in the pharmaceutical supply chain. Moreover, advancements in green chemistry have prompted investigations into eco-friendly synthesis routes for such impurities, aligning with global sustainability goals.

From a regulatory perspective, Mitoxantrone Impurity A is classified as a specified impurity in many jurisdictions. Its detection limits and reporting thresholds are strictly defined, making accurate quantification vital. Analytical labs frequently search for "validated HPLC methods for impurity analysis" or "ICH guidelines for impurities in APIs," emphasizing the need for standardized protocols. The CAS No. 89991-52-6 serves as a unique identifier in regulatory submissions, ensuring transparency and traceability in drug development.

In conclusion, Des2-(2-Hydroxyethyl)aminoethyl Mitoxantrone (Mitoxantrone Impurity A) is a pivotal compound in modern pharmaceutical science. Its study not only enhances drug safety but also aligns with broader trends like precision medicine and quality-by-design (QbD). As the industry continues to evolve, the insights gained from analyzing CAS No. 89991-52-6 will remain invaluable for researchers, manufacturers, and regulators alike.

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